AChE and Carbonic Anhydrase Multi-Target Inhibition Potency vs. Reference Inhibitors
The target compound, as part of a series of N-substituted sulfonyl amide derivatives (6a–j), was evaluated for its ability to inhibit AChE and the human carbonic anhydrase isoforms hCA I and hCA II. The series achieved KI values in the range of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. While the specific KI values for the target compound (4-methoxybenzamide derivative) are not publicly extractable from the available abstract without full-text access, the class-wide data demonstrate that compounds within this series significantly outperform the reference inhibitors tacrine (for AChE) and acetazolamide (for hCAs) in terms of potency, forming the basis for further investigation of this specific derivative [1].
| Evidence Dimension | Enzyme Inhibition Potency (KI) |
|---|---|
| Target Compound Data | Not individually reported in accessible data; part of a series (6a–j) where AChE KI range = 23.11–52.49 nM, hCA I KI range = 18.66–59.62 nM, hCA II KI range = 9.33–120.80 nM [1]. |
| Comparator Or Baseline | Tacrine (AChE inhibitor) and Acetazolamide (hCA inhibitor); exact KI values not stated in the abstract but described as requiring higher doses for effectiveness [1]. |
| Quantified Difference | The best compounds in the series (6a, 6d, 6h) were identified as 'highly potent, orally bioavailable, and brain preferentially distributed' with higher effectiveness at lower doses than the reference drugs [1]. |
| Conditions | In vitro enzyme inhibition assays against human AChE, hCA I, and hCA II; in silico ADME-Tox and docking studies; cytotoxicity on cortex neuron and SH-SY5Y neuroblastoma cells [1]. |
Why This Matters
For procurement decisions in early-stage drug discovery, this class-level superiority over clinical reference inhibitors establishes a compelling rationale for selecting this specific compound as a lead-like scaffold for multi-target neurodegenerative disease programs.
- [1] Güleç Ö, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. View Source
